molecular formula C12H19F3N2O6 B2827531 1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid CAS No. 2097953-60-9

1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid

Cat. No.: B2827531
CAS No.: 2097953-60-9
M. Wt: 344.287
InChI Key: WRJRRJCTOHSTNF-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid (hereafter referred to as the "target compound") is a functionalized azetidine derivative characterized by a four-membered azetidine ring, tert-butyl and methyl ester groups at positions 1 and 3, and a trifluoroacetic acid (TFA) counterion. This compound is significant in asymmetric synthesis, particularly in constructing spirocyclic amines and chiral intermediates for pharmaceuticals .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4.C2HF3O2/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4;3-2(4,5)1(6)7/h5-6,11H2,1-4H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJRRJCTOHSTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097953-60-9
Record name 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate; trifluoroacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid typically involves multiple steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino acid derivative, cyclization can be induced using reagents like triphosgene or phosgene under controlled conditions.

  • Introduction of Substituents: : The tert-butyl and methyl groups are introduced through alkylation reactions. This can be achieved using tert-butyl bromide and methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

  • Formation of the Dicarboxylate: : The dicarboxylate functionality is typically introduced through esterification reactions. This involves reacting the azetidine derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • Trifluoroacetic Acid Addition: : Finally, the trifluoroacetic acid moiety is introduced by treating the intermediate compound with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like ether or THF.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidine-3-one derivatives, while reduction can produce azetidine-3-ol derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid has shown promise in medicinal chemistry as a potential scaffold for drug design. Its structural features allow for modifications that can enhance biological activity. For instance:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular processes.
  • Neuroprotective Effects : Some studies suggest that compounds similar to this one may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis. Applications include:

  • Synthesis of Peptides and Depsipeptides : The amino group in the structure allows for coupling reactions with other amino acids or peptide fragments, facilitating the construction of peptide chains.
  • Formation of Heterocycles : The azetidine ring provides a versatile platform for generating diverse heterocyclic compounds through further functionalization.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal explored the anticancer properties of derivatives synthesized from 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate. The derivatives were tested against several cancer cell lines, showing significant cytotoxicity compared to standard chemotherapeutic agents. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Studies

In another investigation, researchers evaluated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and methyl groups influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability. The trifluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets.

Biological Activity

1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid (CAS No. 1782647-31-7) is a compound that has garnered attention due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H18N2O4
  • Molecular Weight : 230.27 g/mol
  • IUPAC Name : 1-(tert-butyl) 3-methyl 3-aminoazetidine-1,3-dicarboxylate
  • Purity : Typically >97% .

Enzyme Interaction

The compound is noted for its interaction with various enzymes, particularly those involved in metabolic pathways. Its structure allows it to act as an inhibitor or modulator of specific enzymes, which can lead to significant biological effects:

  • Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition of AChE can lead to increased acetylcholine levels, potentially enhancing synaptic transmission .

Antioxidant Activity

Research indicates that azetidine derivatives may possess antioxidant properties, which help in mitigating oxidative stress within biological systems. This activity can be beneficial in treating conditions related to oxidative damage .

Study on Neuroprotective Effects

A study evaluated the neuroprotective effects of azetidine derivatives in animal models of neurodegeneration. The results indicated that the administration of these compounds resulted in:

  • Reduced neuronal loss
  • Improved cognitive function as measured by behavioral tests.

Toxicity Assessment

In toxicity studies conducted on rodents, the compound exhibited a moderate safety profile. The LD50 (lethal dose for 50% of the population) was determined to be above 100 mg/kg, indicating a relatively low acute toxicity compared to other neuroactive compounds .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionLD50 (mg/kg)Notable Effects
1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylateAChE inhibition>100Neuroprotection, cognitive enhancement
2-PAM (Pralidoxime)AChE reactivation8.89Effective against organophosphate poisoning
HI-6AChE reactivationNot specifiedHigh efficacy in nerve agent exposure

Comparison with Similar Compounds

Structural and Functional Group Variations

Azetidine Derivatives
  • Compound 3f: 1-(tert-butyl) 3-methyl 3-((S)-(((R)-tert-butylsulfinyl)amino)(phenanthren-9-yl)methyl)azetidine-1,3-dicarboxylate Substituent: Phenanthren-9-yl group. Physical Properties: Melting point (MP) = 186–188°C, [α]²⁰D = +11.00 (MeOH). Synthesis: LiHMDS in THF, 90% yield .
  • Compound 3g : Analogous to 3f but with a furan-2-yl substituent.

    • MP = 90–92°C, [α]²⁰D = +9.00 (MeOH) .
  • Compound 3h : Thiophen-2-yl substituent.

    • Synthesis conditions similar to 3f/3g, though detailed properties are unspecified .

Key Observations :

  • Substituent bulk (e.g., phenanthren-9-yl vs. furan-2-yl) significantly affects melting points and optical rotations, suggesting differences in crystal packing and stereochemical environments .
  • High yields (≥90%) indicate robust synthetic protocols for azetidine derivatives under LiHMDS/THF conditions.
Pyrrolidine and Piperidine Derivatives
  • (3S,4R)-1-tert-butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate

    • Molecular Weight (MW): 484.38 g/mol.
    • Price: $400–$4,800 depending on quantity .
  • 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

    • MW: 297.27 g/mol (TCI Chemicals).
    • Industrial Relevance: Used in diverse sectors due to its ketone functionality and ester groups .

Key Observations :

  • Pyrrolidine/piperidine derivatives generally exhibit higher molecular weights than azetidine analogs due to larger ring sizes or substituents (e.g., bromo, pivalamido groups) .
  • Piperidine derivatives with oxo groups (e.g., 4-oxopiperidine) are more reactive in nucleophilic additions compared to aminoazetidines .

Physical and Chemical Properties

Property Target Compound (Azetidine) 4-Oxopiperidine Pyrrolidine (Bromo derivative)
Melting Point Not reported Not reported Not reported
Optical Activity Likely high ([α]²⁰D ~ +10) None Depends on substituents
Solubility Polar solvents (MeOH) Moderate (DMF) Low (non-polar solvents)

Notable Differences:

  • Azetidine derivatives exhibit higher optical activity due to constrained ring geometry and chiral centers .
  • Piperidine oxo derivatives are more soluble in polar aprotic solvents (e.g., DMF) owing to ketone polarity .

Q & A

Q. What are the standard synthetic routes for preparing 1-Tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate trifluoroacetic acid?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by carboxylation and subsequent functionalization. A structurally analogous compound, 1-tert-Butyl 3-methyl 3-fluoroazetidine-1,3-dicarboxylate (CAS 1363382-00-6), is synthesized via Boc protection and fluorination at the 3-position . For the target compound, the amino group is introduced via nucleophilic substitution or reductive amination. Key steps include:

Boc protection of azetidine under anhydrous conditions.

Methyl ester formation using methyl chloroformate.

Amination via SN2 displacement (e.g., using NaN₃ followed by catalytic hydrogenation).

Trifluoroacetic acid (TFA) salt formation during final purification (e.g., reverse-phase HPLC with TFA mobile phase).

Q. How can spectroscopic methods (NMR, IR, MS) be optimized to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve azetidine ring protons (3.0–4.5 ppm). The tert-butyl group appears as a singlet at ~1.4 ppm. The TFA counterion may cause signal broadening; consider lyophilization to remove excess TFA .
  • 19F NMR : Detects the TFA moiety at ~-75 ppm.
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and TFA’s carboxylate bands (~1670 cm⁻¹).
  • Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to detect the [M+H]⁺ ion. Fragmentation patterns help verify the Boc and methyl ester groups.

Key Challenge : TFA interference in NMR. Mitigate by:

  • Dialysis against weak acids (e.g., acetic acid).
  • Using D₂O exchange to eliminate residual TFA signals .

Advanced Questions

Q. How does the trifluoroacetic acid counterion influence the compound’s stability and reactivity in aqueous media?

Methodological Answer: The TFA counterion enhances solubility in polar solvents but may promote hydrolysis of the methyl ester under basic conditions. Stability studies should include:

pH-Dependent Degradation Assays : Monitor ester hydrolysis via HPLC at pH 7.4 (physiological buffer) vs. pH 2.0 (stomach acid mimic).

Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal decomposition (TFA volatilizes at ~70°C).

Surface Interaction Studies : Use microspectroscopic imaging (e.g., AFM-IR) to analyze TFA’s role in adsorption on silica or polymer surfaces, which affects storage stability .

Critical Consideration : Replace TFA with alternative counterions (e.g., HCl) for long-term storage if hydrolysis is observed.

Q. What experimental strategies resolve contradictions in stereochemical outcomes during coupling reactions involving this compound?

Methodological Answer: Discrepancies in stereochemistry (e.g., racemization during amide bond formation) require:

Dynamic NMR Experiments : Probe rotational barriers of the azetidine ring to identify steric hindrance.

Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies for competing pathways.

Chiral HPLC : Use columns like Chiralpak IA-3 to separate enantiomers and quantify optical purity.

Case Study : Analogous compounds (e.g., N-Boc-Azetidine-3-carboxylic acid, CAS 142253-55-2) show axial chirality; similar protocols apply .

Q. How can computational methods predict the compound’s reactivity in multi-step syntheses (e.g., peptide coupling or cross-coupling)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMF or THF) to predict nucleophilic attack sites.
  • Docking Studies : Model interactions with catalytic metals (e.g., Pd in Suzuki couplings) to optimize ligand design.
  • ReaxFF Force Fields : Assess thermal stability during reactions.

Framework : Align with ’s guidance on linking computational results to experimental validation via kinetic studies (e.g., Arrhenius plots) .

Q. What advanced separation techniques improve purification yields of the TFA salt form?

Methodological Answer:

  • Ion-Exchange Chromatography : Use Dowex resin to replace TFA with non-volatile counterions (e.g., acetate).
  • Countercurrent Chromatography (CCC) : Achieve high recovery rates using a hexane/ethyl acetate/water system.
  • Membrane Technologies : Apply nanofiltration (MWCO 300–500 Da) to remove excess TFA while retaining the target compound .

Validation : Compare purity via qNMR with internal standards (e.g., maleic acid) .

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